2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(4-fluorophenyl)acetamide
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Description
2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C18H14ClFN2OS2 and its molecular weight is 392.89. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Compounds related to 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(4-fluorophenyl)acetamide have been investigated for their antimicrobial properties. For instance, sulfide and sulfone derivatives of similar thiazole compounds showed significant antimicrobial activity against both Gram-negative and Gram-positive bacteria as well as fungi, highlighting their potential as antimicrobial agents (Badiger et al., 2013).
Anticancer Activity
Several studies have focused on the anticancer potential of thiazole derivatives. For example, compounds bearing thiazole and benzothiazole rings demonstrated considerable antitumor activity in vitro against a variety of human tumor cell lines, including those derived from neoplastic diseases (Yurttaş et al., 2015). This indicates their utility in the development of new anticancer agents.
Enzyme Inhibition
The inhibition of enzymes such as phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) by thiazole derivatives has been documented. Such compounds, including N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, have shown potent in vitro and in vivo efficacy, underlining their relevance in targeting pathways critical for cancer progression (Stec et al., 2011).
Optoelectronic Properties
Thiazole-containing compounds have also been explored for their optoelectronic properties. Research into thiazole-based polythiophenes, for example, has demonstrated the potential of these materials in applications such as dye-sensitized solar cells, offering insights into their utility in photovoltaic efficiency modeling (Camurlu & Guven, 2015).
Drug Design and Development
The synthesis and evaluation of thiazole derivatives for various biological activities, including their interaction with enzymes and cellular pathways, play a crucial role in drug discovery and development. For instance, spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs have contributed to understanding their ligand-protein interactions, offering a foundation for the design of new pharmaceuticals (Mary et al., 2020).
Properties
IUPAC Name |
2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2OS2/c19-13-3-1-12(2-4-13)10-24-18-22-16(11-25-18)9-17(23)21-15-7-5-14(20)6-8-15/h1-8,11H,9-10H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBPSFIFXIMLQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.